molecular formula C31H39N5O4S2 B1259248 ITK inhibitor CAS No. 439574-61-5

ITK inhibitor

Cat. No.: B1259248
CAS No.: 439574-61-5
M. Wt: 609.8 g/mol
InChI Key: RRHONYZEMUNMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KIN001-127 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of KIN001-127 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

KIN001-127 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

KIN001-127 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of interleukin-2-inducible T-cell kinase and its effects on various biochemical pathways.

    Biology: Employed in cellular and molecular biology research to investigate the role of interleukin-2-inducible T-cell kinase in immune cell signaling and function.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting interleukin-2-inducible T-cell kinase.

Mechanism of Action

KIN001-127 exerts its effects by inhibiting interleukin-2-inducible T-cell kinase, a key enzyme involved in T-cell receptor signaling. This inhibition disrupts the downstream signaling pathways, leading to reduced T-cell activation and proliferation. The molecular targets and pathways involved include the inhibition of phosphorylation of specific tyrosine residues on interleukin-2-inducible T-cell kinase, ultimately affecting the activation of transcription factors and cytokine production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

KIN001-127 is unique due to its specific inhibition of interleukin-2-inducible T-cell kinase, which plays a crucial role in T-cell receptor signaling. This specificity makes it a valuable tool for studying immune cell signaling and a potential therapeutic agent for targeting immune-related diseases .

Properties

CAS No.

439574-61-5

Molecular Formula

C31H39N5O4S2

Molecular Weight

609.8 g/mol

IUPAC Name

N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl-1,3-thiazol-2-yl]-4-[(3-methylbutan-2-ylamino)methyl]benzamide

InChI

InChI=1S/C31H39N5O4S2/c1-19(2)21(4)32-17-23-7-9-24(10-8-23)29(38)34-31-33-18-28(42-31)41-27-16-25(26(40-6)15-20(27)3)30(39)36-13-11-35(12-14-36)22(5)37/h7-10,15-16,18-19,21,32H,11-14,17H2,1-6H3,(H,33,34,38)

InChI Key

RRHONYZEMUNMJX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)C)C(=O)N4CCN(CC4)C(=O)C)OC

Canonical SMILES

CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)C)C(=O)N4CCN(CC4)C(=O)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ITK inhibitor
Reactant of Route 2
Reactant of Route 2
ITK inhibitor
Reactant of Route 3
ITK inhibitor
Reactant of Route 4
ITK inhibitor
Reactant of Route 5
Reactant of Route 5
ITK inhibitor
Reactant of Route 6
Reactant of Route 6
ITK inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.